![molecular formula C20H18N2O4 B238726 N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)
N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent psychoactive effects. It was first synthesized in 2014 and has since become a popular research chemical for studying the endocannabinoid system and its effects on the body.
Mécanisme D'action
The mechanism of action of N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide involves the activation of the CB1 receptor in the brain and central nervous system. This activation leads to the release of neurotransmitters, including dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids. N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been shown to have a high potency and efficacy in activating the CB1 receptor, which makes it a valuable tool for studying the endocannabinoid system.
Biochemical and Physiological Effects
N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been shown to produce a range of biochemical and physiological effects in the body. These effects include increased heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and cognition. N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide has also been shown to have analgesic and anti-inflammatory effects, which make it a potential therapeutic agent for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide in lab experiments is its high potency and efficacy in activating the CB1 receptor. This makes it a valuable tool for studying the endocannabinoid system and its effects on the body. However, one of the limitations of using N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide is its potential for abuse and addiction. It is important to use caution when handling and studying this compound to prevent any potential harm to researchers.
Orientations Futures
There are many future directions for the study of N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide and its effects on the body. One potential direction is the development of new therapeutic agents based on the structure of N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide. Another direction is the investigation of the long-term effects of synthetic cannabinoids on the body, including their potential for addiction and dependence. Additionally, more research is needed to understand the interactions between synthetic cannabinoids and other drugs, as well as their potential for harmful drug interactions.
Conclusion
In conclusion, N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide is a synthetic cannabinoid that has gained popularity in the research community due to its potent psychoactive effects. It is commonly used to investigate the endocannabinoid system and its effects on the body. N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide has a high binding affinity for the CB1 receptor and produces a range of biochemical and physiological effects in the body. While it has many advantages for lab experiments, caution should be used when handling and studying this compound due to its potential for abuse and addiction. There are many future directions for the study of N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide and its effects on the body, including the development of new therapeutic agents and the investigation of long-term effects and drug interactions.
Méthodes De Synthèse
The synthesis method for N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide involves the reaction of 4-aminophenyl-2-methoxyphenylmethanone with 2-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with furfurylamine to produce N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It is commonly used to investigate the mechanism of action of synthetic cannabinoids and their interactions with the CB1 and CB2 receptors. N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been shown to have a high binding affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Propriétés
Nom du produit |
N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide |
|---|---|
Formule moléculaire |
C20H18N2O4 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N-[2-methoxy-4-[(2-methylbenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-13-6-3-4-7-15(13)19(23)21-14-9-10-16(18(12-14)25-2)22-20(24)17-8-5-11-26-17/h3-12H,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
HOBBAOZWKGXRAU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






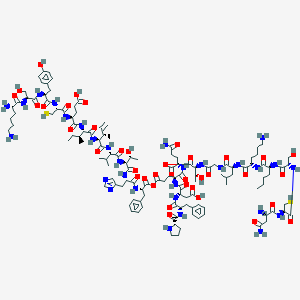
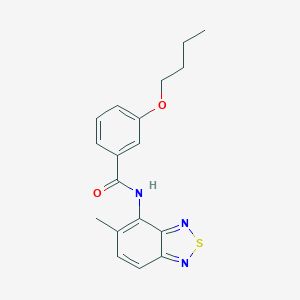
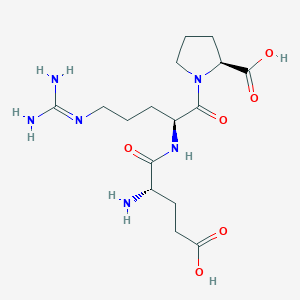
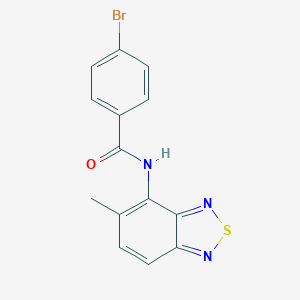
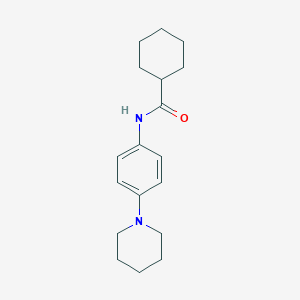



![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)